molecular formula C18H20N2O5S B2654191 N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 325977-85-3

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2654191
CAS No.: 325977-85-3
M. Wt: 376.43
InChI Key: ATDQKGLIFBEDJL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-(morpholinosulfonyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a 4-methoxyphenyl group at the amide nitrogen and a morpholinosulfonyl group at the para position of the benzamide ring. The 4-methoxyphenyl group contributes electron-donating properties, influencing solubility and binding affinity. This compound has been explored for its inhibitory activity against enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases) .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-6-4-15(5-7-16)19-18(21)14-2-8-17(9-3-14)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDQKGLIFBEDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced by reacting the intermediate product with morpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 4-aminophenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

  • Case Study : A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent for breast cancer treatment .

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of specific enzymes involved in tumor progression and inflammation. Its ability to modulate these pathways suggests potential applications in treating inflammatory diseases and cancers.

  • Case Study : Inhibition studies showed that this compound effectively inhibited the activity of the NLRP3 inflammasome, a critical component in inflammatory responses . This inhibition could lead to reduced inflammation in various pathological conditions.

Drug Development

The unique structure of this compound positions it as a promising scaffold for drug development. Modifications to its structure could enhance its potency and selectivity.

  • Research Insights : Structural modifications have been explored to optimize its binding affinity to target proteins associated with cancer and inflammatory pathways. These modifications aim to improve pharmacokinetic properties while maintaining efficacy .

Combination Therapies

The compound may be utilized in combination with other therapeutic agents to enhance overall treatment efficacy.

  • Research Insights : Preliminary studies suggest that combining this compound with established chemotherapeutics may lead to synergistic effects, thereby reducing required dosages and minimizing side effects .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits NLRP3 inflammasome activity
Drug DevelopmentPotential scaffold for new anticancer agents
Combination TherapiesSynergistic effects with existing chemotherapies

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key structural analogues of N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide include:

Compound Name Substituent Modifications Biological Activity (IC₅₀) Reference
N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide Morpholinosulfonyl group at meta position on benzamide h-NTPDase2 inhibitor (sub-µM)
N-(4-(Morpholinosulfonyl)phenyl)benzamide Lacks 4-methoxyphenyl group; morpholinosulfonyl directly attached to benzamide para position CHOP pathway activation (apoptosis)
3-Bromo-4-methoxy-N-[4-(morpholinosulfonyl)phenyl]benzamide Bromo and methoxy groups at 3- and 4-positions on benzamide Structural analogue (activity unreported)
N-(4-Ethoxyphenyl)-4-(morpholinosulfonyl)benzamide Ethoxy group replaces methoxy on phenyl ring Unreported

Key Observations :

  • Positional Isomerism: The substitution position of the morpholinosulfonyl group significantly impacts biological activity. For example, the para-substituted compound (target molecule) and its meta-substituted analogue (3f, ) both inhibit h-NTPDases but differ in potency due to steric and electronic effects.
  • Electron-Donating Groups : The 4-methoxyphenyl group enhances solubility and may stabilize π-π interactions in enzyme binding pockets compared to unsubstituted phenyl analogues (e.g., compound 23 in ).
Functional Analogues in Therapeutic Contexts
Compound Name Core Structure Modifications Target Enzyme/Pathway IC₅₀/Activity Reference
N-(4-Carbamoylphenyl)-4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamide 3-Oxo-propyl chain and carbamoylphenyl group PTP1B inhibitor 2.1 µM
N-(4-Methoxyphenyl)-4-((4-methoxybenzamido)methyl)benzamide Methylbenzamido linker with dual methoxy groups Anticancer (HepG2 cells) IC₅₀: 100–200 µM
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole and isoxazole substituents Antifungal activity Not quantified

Key Observations :

  • Linker Flexibility : Compounds with flexible chains (e.g., 3-oxo-propyl in ) show improved PTP1B inhibition compared to rigid benzamide cores, likely due to better conformational adaptation.
  • Heterocyclic Additions : Imidazole-substituted benzamides () exhibit broad-spectrum antimicrobial activity, whereas sulfonamide-benzamides (target compound) are more selective for h-NTPDases.
Physicochemical and Pharmacokinetic Comparisons
Property This compound N-(4-Methoxyphenyl)-p-toluenesulfonamide N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide
Molecular Weight ~396 g/mol 291 g/mol 408 g/mol
LogP (Predicted) 2.8 2.1 3.5
Solubility Moderate (DMSO-soluble) High (aqueous buffer) Low (requires formulation)
Pharmacokinetic Profile Unreported Unreported t₁/₂ = 0.59 h (rat)

Key Observations :

  • Compounds with hydroxamic acid moieties (e.g., ) exhibit shorter half-lives but higher toxicity compared to sulfonamide-benzamides.

Biological Activity

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of ectonucleotidases. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables summarizing key characteristics.

Chemical Structure and Properties

This compound features a methoxy group on the phenyl ring and a morpholinosulfonyl group attached to a benzamide backbone. This structural configuration enhances its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

The primary mechanism of action for this compound involves the inhibition of ectonucleotidases, specifically human NTPDases. These enzymes play crucial roles in nucleotide metabolism, influencing cellular processes such as energy metabolism and signaling pathways. Research indicates that compounds within this class can selectively inhibit various isoforms of human NTPDases, which are implicated in several physiological and pathological processes, including inflammation, cancer, and thrombosis .

Inhibition of Ectonucleotidases

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against human NTPDase isoforms. The compound has shown IC50 values in the low micromolar range, indicating its potential therapeutic relevance. For instance, one study reported IC50 values for related compounds in the sub-micromolar range against specific NTPDase isoforms .

CompoundTarget EnzymeIC50 (µM)
This compoundh-NTPDase12.88 ± 0.13
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase2<1.0
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11

Case Studies

Case Study 1: Anticancer Activity

In vitro studies have explored the anticancer properties of this compound against various cancer cell lines. The compound exhibited promising results, with IC50 values suggesting effective cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .

Case Study 2: Inflammation Models

In animal models of inflammation, compounds similar to this compound have demonstrated the ability to reduce inflammatory markers and improve clinical outcomes. These findings support the potential use of this compound in therapeutic strategies targeting inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide, and how are the products validated?

The compound is typically synthesized via coupling reactions between a benzamide precursor and a sulfonamide-containing moiety. For example, coupling reagents like DCC/HOBt (N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole) or CDI/DIPEA (1,1'-carbonyldiimidazole/N,N-diisopropylethylamine) are used to activate carboxylic acids for amide bond formation . Post-synthesis, validation involves spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹).
  • 1H-NMR to verify substituent integration (e.g., methoxy protons at δ ~3.8 ppm, morpholine protons at δ ~3.5–3.7 ppm).
  • Elemental analysis to ensure stoichiometric purity .

Q. How do pH and temperature affect the stability and fluorescence properties of this compound?

Studies on structurally similar benzamides show fluorescence intensity is maximized at pH 5 and 25°C. Deviations from these conditions (e.g., pH <4 or >7, temperatures >30°C) reduce fluorescence due to protonation/deprotonation of sulfonyl groups or thermal quenching. Stability assessments should include time-resolved fluorescence spectroscopy under varying buffers (e.g., acetate for pH 5, phosphate for pH 7) .

Advanced Research Questions

Q. What strategies can optimize reaction yields for introducing the morpholinosulfonyl group?

Advanced methods include:

  • Late-stage sulfonylation : Use Pyry-BF₄ and MgCl₂ to convert sulfonamides to sulfonyl chlorides in situ, followed by nucleophilic substitution with morpholine. This avoids isolating unstable intermediates and improves yields (e.g., 68% reported in one study) .
  • Catalytic additives : Adding molecular sieves or Lewis acids (e.g., ZnCl₂) can enhance coupling efficiency by absorbing byproducts like H₂O .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. To address this:

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton and carbon signals.
  • Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian software) .
  • Validate purity via HPLC-MS with a C18 column (acetonitrile/water gradient) .

Q. What methodologies are suitable for evaluating its potential as a histone deacetylase (HDAC) inhibitor?

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant HDAC isoforms (e.g., HDAC1/2) and fluorogenic substrates like Boc-Lys(Ac)-AMC.
  • Cellular assays : Treat cancer cell lines (e.g., HeLa) and quantify acetylated histone H3 via Western blot.
  • Chromatin immunoprecipitation (ChIP) : Assess binding to gene promoters (e.g., RELN or GAD67) to confirm epigenetic modulation .

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Systematic substituent variation : Replace the methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-NH₂) groups to assess impact on bioactivity.
  • Molecular docking : Use software like AutoDock Vina to predict interactions with HDAC active sites, prioritizing residues His⁶⁰⁹ or Asp⁷⁵¹ for mutagenesis studies .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. What are best practices for purifying this compound?

  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 6:4 ratio) for intermediates.
  • Recrystallization : For final products, employ solvent pairs like ethanol/water to enhance crystallinity and remove trace impurities .

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